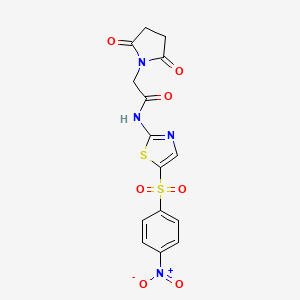

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group at the 5-position. This structural combination suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, as seen in analogous compounds (e.g., anticonvulsant thiadiazoles and MAO inhibitors) . The sulfonyl group enhances metabolic stability, while the nitro substituent may influence electronic interactions with biological targets .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O7S2/c20-11(8-18-12(21)5-6-13(18)22)17-15-16-7-14(27-15)28(25,26)10-3-1-9(2-4-10)19(23)24/h1-4,7H,5-6,8H2,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBMYNANTCSZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidinone structure.

Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving a thioamide and a halogenated acetic acid derivative.

Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a sulfonylation reaction, where a nitrophenyl sulfonyl chloride reacts with the thiazole intermediate.

Final Coupling: The final step involves coupling the pyrrolidinone and thiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and thiazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various functionalized thiazole derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

- Thiazole vs. Thiadiazole/Thiazolidinone Cores: The target compound’s thiazole core differs from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit anticonvulsant activity. Thiadiazoles often display enhanced π-π stacking due to their planar structure, whereas the thiazole’s sulfonyl group may improve solubility .

- Sulfonyl vs. Methoxy/Benzyl Groups: The 4-nitrophenylsulfonyl group in the target compound contrasts with methoxybenzyl substituents in pyridazinone derivatives ().

- Dioxopyrrolidinyl vs. Benzothiazole Linkers : Compared to benzothiazole-linked MAO inhibitors (), the dioxopyrrolidinyl group may offer distinct hydrogen-bonding interactions, influencing enzyme affinity .

Pharmacokinetic and Mechanistic Insights

- MAO Inhibition: While the target compound lacks direct MAO inhibition data, structurally related acetamides (e.g., pyrazoloquinoxaline derivatives) show nanomolar IC50 values for MAO-A, suggesting that the dioxopyrrolidinyl group could modulate similar activity .

- Receptor Agonism: Pyridazinone-based FPR2 agonists () highlight the role of electron-withdrawing substituents (e.g., bromophenyl) in receptor activation. The target’s nitro group may mimic this effect .

- Anticonvulsant Potential: Thiadiazole analogs with nitroaryl groups () demonstrate high efficacy in seizure models, implying that the target’s nitrophenylsulfonyl-thiazole system may share mechanistic pathways .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a hybrid molecule that possesses significant potential in medicinal chemistry due to its diverse biological activities. This article aims to summarize the existing research on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₁₈H₂₆N₄O₅S

- Molecular Weight: 410.49 g/mol

- CAS Number: 224631-15-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its anticonvulsant , antinociceptive , and anti-inflammatory properties. Below is a summary of key findings:

Anticonvulsant Activity

A study conducted on hybrid pyrrolidine derivatives demonstrated that certain compounds exhibited potent anticonvulsant properties. Specifically, one derivative showed effective protection in mouse models against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The effective doses (ED50) were reported as follows:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 22 | 23.7 | MES |

| Compound 22 | 22.4 | 6 Hz |

| Compound 22 | 59.4 | PTZ |

The anticonvulsant effects are likely mediated through inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .

Antinociceptive Activity

The antinociceptive effects were assessed using the formalin-induced pain model, where the tested compounds showed significant pain relief. The mechanism appears to involve multiple targets, contributing to their efficacy in neuropathic pain management .

Anti-inflammatory Activity

Research indicates that compounds with similar structural frameworks exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). One study reported that derivatives containing oxazole structures demonstrated IC50 values lower than that of celecoxib, a standard anti-inflammatory drug:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Oxazole Derivative A | 0.024 | COX-2 |

| Oxazole Derivative B | 0.019 | COX-2 |

| Celecoxib | 0.050 | COX-2 |

These findings suggest that the compound could be a candidate for further development in treating inflammatory conditions .

The mechanisms underlying the biological activities of This compound involve:

- Inhibition of Ion Channels: The compound may inhibit sodium and calcium channels, which are crucial for neuronal excitability and pain transmission.

- TRPV1 Antagonism: By blocking TRPV1 channels, the compound can reduce pain signaling pathways.

- COX Inhibition: The anti-inflammatory effects are attributed to the inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Analgesic Studies: In vivo tests using acetic acid-induced writhing in mice demonstrated significant analgesic effects compared to standard analgesics .

- Toxicity Assessments: Acute toxicity studies indicated no lethal effects at therapeutic doses, suggesting a favorable safety profile for further development .

- Histopathological Evaluations: Histopathological assessments revealed no significant tissue damage or inflammatory responses in critical organs following treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.